Cyclopenin

Description

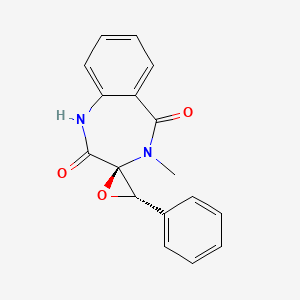

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLKWZASYUZSBL-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@@H](O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Genetic and Molecular Basis of Cyclopenin Biosynthesis

Identification and Characterization of Cyclopenin (B1669418) Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites in fungi, including this compound, are often found clustered together in specific regions of the genome. These BGCs typically contain genes encoding backbone enzymes, tailoring enzymes, transport proteins, and regulatory elements. encyclopedia.pub The identification and characterization of these clusters are the first steps in unraveling the biosynthetic pathway.

Genomic Localization and Organization of Genes

Fungal BGCs are generally located in close proximity on a chromosome and are often co-regulated. encyclopedia.pub The organization within the cluster can vary, but typically includes genes for the core biosynthetic enzymes, such as nonribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), along with genes for enzymes that modify the basic structure (tailoring enzymes) and proteins involved in the export of the final product. encyclopedia.pub Studies have identified gene clusters responsible for the this compound skeleton, for instance, a four-gene cluster referred to as vdo in Penicillium palitans. core.ac.uk The specific genomic location and the order of genes within the this compound BGC influence its expression and the efficiency of the biosynthetic pathway. While BGCs are often clustered, in some cases, genes involved in a biosynthetic pathway might be located in different genomic regions, forming "early" and "late" clusters. encyclopedia.pub

Transcriptional Regulation of BGCs

The expression of genes within BGCs is tightly regulated at the transcriptional level. This regulation ensures that secondary metabolites like this compound are produced at appropriate times and in response to specific environmental signals. researchgate.net Transcriptional regulation can involve pathway-specific transcription factors encoded within the BGC itself, as well as global regulators that respond to broader cellular conditions such as nutrient availability, pH, and stress. researchgate.netfrontiersin.org Epigenetic modifications, such as histone modifications, also play a role in controlling the accessibility of BGCs for transcription. researchgate.netbiorxiv.org The genomic localization of BGCs, particularly in subtelomeric regions, can be linked to their transcriptional silencing, which can be influenced by histone modifications. biorxiv.org Strategies to activate silent BGCs, including the manipulation of regulatory factors and promoters, are being explored to enhance the production of natural products. frontiersin.org

Functional Genomics Approaches to Elucidating Pathway Genes

Functional genomics approaches are essential for confirming the roles of candidate genes within a BGC and for understanding the steps of the biosynthetic pathway. These methods involve manipulating gene expression and observing the effect on this compound production.

Gene Knockout and Overexpression Studies

Gene knockout studies, where a specific gene is inactivated, can reveal if that gene is essential for this compound biosynthesis. If the production of this compound is abolished or significantly reduced after knocking out a gene within the BGC, it suggests that the gene product is involved in the pathway. nih.govsigmaaldrich.com Conversely, gene overexpression studies, where the expression of a gene is increased, can sometimes lead to higher production of the target compound or accumulation of pathway intermediates, further indicating its role. nih.govsigmaaldrich.comsigmaaldrich.combiorxiv.orgharvard.edu These approaches, often facilitated by tools like CRISPR-Cas9, provide direct evidence for the function of individual genes in the this compound biosynthetic pathway. sigmaaldrich.combiorxiv.orgsci-hub.se

Heterologous Expression for Pathway Reconstruction

Heterologous expression involves transferring a BGC or parts of it into a different host organism that does not naturally produce this compound. sci-hub.sersc.orgnih.gov This technique is invaluable for confirming the minimal set of genes required for biosynthesis and for studying the function of individual enzymes in isolation or in combination. rsc.orgresearchgate.net By reconstructing the this compound biosynthetic pathway in a genetically tractable host, researchers can more easily manipulate the genes and optimize production. sci-hub.sersc.orgnih.gov This approach has been successfully used to reconstruct various fungal natural product pathways and is a powerful tool for natural product discovery and engineering. sci-hub.sersc.orgnih.govsemanticscholar.org

Nuclear Inheritance of this compound Biosynthetic Traits

Studies on the inheritance of this compound and cyclopenol (B1669511) biosynthesis in Penicillium cyclopium have indicated that the genetic determinants for the production of these benzodiazepine (B76468) alkaloids are encoded within the nucleus. researchgate.netnih.gov Experiments involving balanced heterokaryons formed from strains with differing abilities to produce this compound and cyclopenol showed that the biosynthetic traits segregated with the nuclear components. nih.gov Homokaryotic daughter strains derived from the heterokaryons retained the biosynthetic characteristics of their respective parent strains, demonstrating that there was no exchange of these features through cytoplasmic genetic material at the heterokaryon stage. nih.gov This provides evidence for the nuclear inheritance of the genes governing this compound biosynthesis, consistent with the typical location of BGCs on nuclear chromosomes in fungi. encyclopedia.pubwikilectures.euuomustansiriyah.edu.iqmicrobenotes.comfrontiersin.org

This compound is a benzodiazepine alkaloid primarily produced by fungi of the genus Penicillium, notably Penicillium cyclopium and Penicillium aurantiogriseum nih.govnih.gov. This compound is an intermediate in the biosynthesis of other related metabolites, such as viridicatin (B94306) and cyclopenol researchgate.netbioaustralis.com.

Biotechnological Approaches for Enhanced Cyclopenin Production

Biotechnological strategies for enhancing the production of secondary metabolites like cyclopenin (B1669418) in filamentous fungi typically involve optimizing fermentation conditions and genetic manipulation of the producing strains emergingscience.infosemanticscholar.org. These approaches aim to increase the yield and efficiency of the biosynthetic pathway.

Optimization of fermentation conditions involves manipulating various environmental factors such as nutrient composition, temperature, pH, and aeration semanticscholar.orgui.ac.idjmb.or.kr. Studies on the optimization of fermentation media for the production of other fungal metabolites, such as cyclosporin (B1163) A, demonstrate the significant impact of carbon and nitrogen sources, as well as inorganic elements, on metabolite productivity ui.ac.idjmb.or.kramazon.com. For this compound production, similar principles would apply, focusing on identifying the optimal levels of precursors (like tryptophan and phenylalanine) and other nutrients required by the Penicillium species.

Genetic manipulation strategies can involve classical strain improvement techniques, such as mutagenesis and selection, to isolate strains with higher this compound production capabilities. More advanced approaches include metabolic engineering and synthetic biology emergingscience.infofrontiersin.org. Metabolic engineering involves modifying the expression of genes within the biosynthetic pathway or related metabolic routes to channel more resources towards this compound production frontiersin.org. This could include overexpression of genes encoding key enzymes like cyclopeptine (B22554) dehydrogenase or the downstream epoxidase, or downregulation of competing pathways that divert precursors qmul.ac.uk.

Furthermore, genetic techniques can be employed to activate silent biosynthetic gene clusters that might be involved in this compound production or related pathways emergingscience.info. Tools like CRISPR/Cas9 can be used for targeted genome editing to enhance the expression of biosynthetic genes or remove genetic elements that repress production wikipedia.orgsigmaaldrich.com.

While specific detailed research findings on biotechnological approaches solely focused on dramatically enhancing this compound production are not as widely published as for major industrial metabolites, the general principles applied to other fungal secondary metabolites are relevant emergingscience.infofrontiersin.org. For instance, studies on optimizing cyclosporin A production have shown that statistical methods like Response Surface Methodology (RSM) can be used to determine optimal nutrient concentrations ui.ac.idjmb.or.kr. Supplementation with specific amino acids has also been shown to increase the yield of other fungal metabolites jmb.or.kr.

Data on fermentation optimization for this compound would likely involve experiments varying carbon sources (e.g., glucose), nitrogen sources (e.g., casein, ammonium (B1175870) sulfate), and other factors to determine their impact on this compound yield. Genetic studies could involve quantifying the expression levels of biosynthetic genes under different conditions or in genetically modified strains to correlate gene expression with metabolite production.

Interactive Data Table Example (Illustrative, based on general principles of fermentation optimization studies):

| Factor | Tested Range | Optimum Level (Hypothetical) | Impact on Production (Hypothetical) |

| Glucose (g/L) | 10 - 50 | 30 | Significant positive correlation |

| Casein (g/L) | 2 - 15 | 10 | Positive correlation |

| Temperature (°C) | 20 - 30 | 25 | Optimal range |

| Inoculum Size (%v/v) | 5 - 15 | 10 | Positive correlation up to optimum |

Note: This table presents hypothetical data based on common factors studied in fungal fermentation optimization and is illustrative of the type of data that would be generated in such research.

The application of these biotechnological approaches, from classical fermentation optimization to modern genetic engineering, holds potential for improving the efficiency and yield of this compound production from Penicillium species.

Biosynthetic Pathways and Enzymology of Cyclopenin

Elucidation of Precursor Incorporation into the Cyclopenin (B1669418) Scaffold

Studies using radiolabeled precursors have been crucial in identifying the building blocks that are incorporated into the this compound structure. These investigations have demonstrated the specific roles of anthranilic acid, phenylalanine, and L-methionine.

Incorporation of Anthranilic Acid and Phenylalanine

Experimental evidence indicates that anthranilic acid and L-phenylalanine are directly incorporated into the this compound molecule. Feeding experiments with tritium-labeled N-methyl phenylalanine and various N-methylated and unmethylated cyclic and acyclic anthranilic acid-phenylalanine peptides showed that only the N-methylated cyclic peptides, cyclo-(An-MePhe) (cyclopeptine) and 3,10-dehydro-cyclo-(An-MePhe) (dehydrocyclopeptine), were incorporated without degradation. capes.gov.br This suggests that the formation of the cyclic dipeptide structure occurs via enzyme-bound intermediates. capes.gov.br The condensation product of anthranilic acid and L-phenylalanine forms cyclopeptine (B22554). rsc.org

Role of L-Methionine in Methylation Steps

L-methionine plays a vital role in the biosynthesis of this compound by providing the methyl group for the N-methylation step. rsc.org Specifically, the methyl group from L-methionine is incorporated into the this compound structure via S-adenosylmethionine (SAM). researchgate.netresearchgate.net Cyclopeptine synthetase, a key enzyme in the pathway, utilizes the methyl group from L-methionine (via SAM) in the formation of cyclo-(anthranoyl-phenylalanyl). nih.govscilit.com Research on other microbial cyclopropane-containing amino acids has also highlighted the role of SAM-dependent methyltransferases in methylation reactions during biosynthesis. mdpi.comnih.govnih.govresearchgate.net

Enzymatic Cascade in this compound Biosynthesis

The biosynthesis of this compound proceeds through a defined enzymatic cascade involving several key enzymes. These enzymes catalyze specific transformations of intermediate compounds, leading to the final product. The enzyme activities are often coordinated and expressed during the idiophase of fungal development. nih.govscilit.com

Cyclopeptine Synthetase Activity and Intermediate Formation

Cyclopeptine synthetase is identified as a key enzyme in the biosynthesis of benzodiazepine (B76468) alkaloids in Penicillium cyclopium. nih.govscilit.comscilit.comresearchgate.net This enzyme is responsible for forming cyclo-(anthranoyl-phenylalanyl) from anthranilic acid, L-phenylalanine, the methyl group of L-methionine, and ATP. nih.govscilit.comscilit.com In vitro studies have measured partial activities of this enzyme system, including anthranilic acid and L-phenylalanine adenylyltransferase activities, and the ability for thioester-binding of L-phenylalanine to the enzyme protein. nih.govscilit.com These activities become measurable at the beginning of the idiophase and show a similar pattern to other enzymes in the pathway, indicating coordinated expression. nih.govscilit.com The formation of an enzyme-bound acyclic dipeptide intermediate (presumably an anthranoyl-(S)-N-methyl phenylalanyl thioester) is proposed, which then undergoes cyclization to release cyclopeptine. capes.gov.br

Cyclopeptine Dehydrogenase Mechanism

Cyclopeptine is transformed into dehydrocyclopeptine (B1256299) in the presence of cyclopeptine dehydrogenase. capes.gov.brrsc.org This reaction utilizes NAD as a hydrogen acceptor. capes.gov.br Cyclopeptine dehydrogenase catalyzes the dehydrogenation of cyclopeptine, introducing a double bond into the molecule. rsc.org This enzyme activity has been characterized in Penicillium cyclopium. nih.govacs.org

Dehydrocyclopeptine Epoxidase Activity

Dehydrocyclopeptine is transformed into this compound through an epoxidation reaction catalyzed by dehydrocyclopeptine epoxidase. capes.gov.brrsc.orgresearchgate.net This step requires molecular oxygen. capes.gov.br Dehydrocyclopeptine epoxidase is an FAD-dependent enzyme that catalyzes the epoxidation of the double bond in dehydrocyclopeptine, forming the epoxide ring characteristic of this compound. nih.govqmul.ac.uk This enzyme is involved in the biosynthesis of quinolone compounds and catalyzes two oxidation reactions: a desaturation and a monooxygenation forming an epoxide. qmul.ac.ukenzyme-database.org The highest specific activity of dehydrocyclopeptine epoxidase has been measured after acetone (B3395972) treatment of hyphal cells and conidiospores. gla.ac.uk The enzyme activity has been found to sediment with the cell wall plasma membrane fraction and can be solubilized. gla.ac.uk

Here is a summary of the key intermediates and enzymes involved in the core biosynthetic pathway of this compound:

| Intermediate | Enzyme | Reaction |

| Anthranilic acid, L-Phenylalanine, L-Methionine (via SAM) | Cyclopeptine Synthetase | Formation of Cyclopeptine |

| Cyclopeptine | Cyclopeptine Dehydrogenase | Dehydrogenation to Dehydrocyclopeptine |

| Dehydrocyclopeptine | Dehydrocyclopeptine Epoxidase | Epoxidation to this compound |

This table summarizes the sequential enzymatic conversions leading to this compound.

This compound m-Hydroxylase Function

This compound m-hydroxylase is an enzyme involved in the later stages of this compound biosynthesis. It is responsible for introducing a hydroxyl group at the meta position of the phenyl ring in this compound, leading to the formation of cyclopenol (B1669511). This hydroxylation step is considered one of the later modifications in the biosynthetic pathway researchgate.net. Studies, particularly in Penicillium cyclopium, have investigated the activity of this enzyme in alkaloid metabolism acs.orgdntb.gov.ua. Recent research involving Penicillium palitans and heterologous expression in Aspergillus nidulans identified a cytochrome P450 enzyme, VdoD, as being responsible for the meta hydroxylation, converting this compound to cyclopenol acs.org.

Enzymatic Transformations of this compound to Related Alkaloids

This compound can undergo further enzymatic transformations to yield related quinoline (B57606) alkaloids, such as viridicatin (B94306). This conversion is primarily mediated by the enzyme cyclopenase.

Cyclopenase-Mediated Conversion to Viridicatin

The enzyme cyclopenase catalyzes the conversion of this compound to viridicatin. This transformation involves a ring contraction from the 6,7-bicyclic system of this compound to the 6,6-bicyclic core of viridicatin, accompanied by the elimination of carbon dioxide and methylamine (B109427) researchgate.netrsc.orgnih.gov. This enzymatic activity has been observed in Penicillium cyclopium and Penicillium viridicatum, where cyclopenase is present in the conidia researchgate.net. In Aspergillus nidulans, the hemocyanin-like protein AsqI has been identified as the cyclopenase responsible for this conversion nih.govproteopedia.org. Studies have shown that cyclopenase preparations from P. viridicatum can effect this transformation, producing equivalent amounts of methylamine and carbon dioxide rsc.org.

Mechanistic Aspects of Cyclopenase Action

The mechanism of cyclopenase action involves an unusual elimination reaction that transforms the this compound-type 6,7-bicyclic system into the viridicatin-type 6,6-bicyclic core nih.gov. Early studies noted parallels between the chemical and enzymatic pathways for the conversion of this compound to viridicatin, suggesting that the active site of cyclopenase might involve both acidic and basic functionalities rsc.org. Research on the AsqI cyclopenase from Aspergillus nidulans, through in vitro studies and computational analyses, has provided insights into this ring-contraction transformation nih.gov. The conversion proceeds via the elimination of carbon dioxide and methylamine, potentially through a methyl isocyanate intermediate rsc.orgnih.gov. Biochemical analysis of AsqI revealed it to be a metalloprotein requiring zinc for its activity nih.gov.

Regulation of this compound Biosynthesis at the Enzymatic Level

The biosynthesis of this compound is a regulated process, with control exerted at the level of enzyme expression and activity.

Coordinated Expression of Biosynthetic Enzymes

The expression of enzymes involved in the biosynthesis of benzodiazepine alkaloids, including this compound, is coordinated with other cellular differentiation events, such as conidia formation in Penicillium cyclopium nih.govnih.gov. The activities of these biosynthetic enzymes often pass through a maximum during specific developmental stages researchgate.net. The genes encoding these enzymes are part of biosynthetic gene clusters proteopedia.org.

Influence of Metabolic Signals on Pathway Modulation

Metabolic signals can influence the modulation of the this compound biosynthetic pathway. In Penicillium cyclopium, uric acid has been identified as a genuine metabolite that stimulates the expression of benzodiazepine alkaloid biosynthesis nih.govnih.govresearchgate.net. While uric acid treatment did not increase the in vitro activity of the rate-limiting enzyme, cyclopeptine synthetase, it reduced the uptake rate of the alkaloid precursor L-phenylalanine into the vacuoles of hyphal cells. This reduced vacuolar uptake, potentially caused by contact with uric acid liberated from hyphal cells, is suggested to enhance the availability of L-phenylalanine in the cytoplasm, thereby contributing to increased alkaloid production nih.govnih.gov. This indicates a form of metabolic regulation that impacts precursor availability for the biosynthetic pathway.

Table: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 271117 nih.govuni.lunih.gov |

| Viridicatin | 67206 researchgate.netnih.govlabsolu.cametabolomicsworkbench.org |

| Cyclopenol | 16681741 researchgate.net |

| Viridicatol | 115033 researchgate.net |

| L-phenylalanine | 614 nih.govnih.gov |

| Uric acid | 1175 nih.govnih.gov |

Data Table: Cyclopenase Activity and Products

| Substrate | Enzyme | Products | Byproducts | Reference |

| This compound | Cyclopenase | Viridicatin | CO₂, Methylamine | researchgate.netrsc.orgnih.gov |

| Cyclopenol | Cyclopenase | Viridicatol | CO₂, Methylamine | researchgate.net |

| 4'-methoxythis compound | AsqI (Cyclopenase) | 4'-methoxyviridicatin | Not specified in source | proteopedia.org |

Chemical Synthesis and Derivatization Strategies for Cyclopenin and Analogs

Total Synthesis Methodologies for Cyclopenin (B1669418)

Total synthesis efforts for this compound have focused on constructing the 1,4-benzodiazepine-2,5-dione core and introducing the spiro-linked epoxide moiety with control over stereochemistry. Early syntheses of this compound and isothis compound were reported, laying the groundwork for subsequent approaches. acs.org

Key Synthetic Transformations and Challenges

Key transformations in the total synthesis of this compound typically involve the formation of the benzodiazepine (B76468) ring system and the stereoselective construction of the epoxide. Challenges include controlling the regioselectivity and stereoselectivity of cyclization reactions to form the seven-membered ring and the efficient introduction of the epoxide functionality at the correct position and with the desired relative and absolute stereochemistry. The synthesis of the 1,4-benzodiazepin-5-one skeleton, a core structure related to this compound precursors, has been achieved through palladium-catalyzed carbonylation reactions of o-bromoaniline derivatives. unimi.it Another palladium-catalyzed method involves the stereoselective carboamination synthesis of 1,4-benzodiazepin-5-ones and 1,4-benzodiazepines. unimi.it

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for accessing the biologically active enantiomer of this compound. Approaches often involve strategies to control the formation of the spirocyclic stereocenter bearing the epoxide. While general strategies for stereoselective synthesis of cyclic systems, such as cyclopentanes, have been developed using methods like rhodium-catalyzed domino sequences or [4+1] annulations, specific stereoselective routes to the this compound epoxide have been a focus in its total synthesis. nih.govnih.gov The biosynthesis of this compound in Penicillium cyclopium involves stereochemical aspects in the conversion of cyclopeptine (B22554) to dehydrocyclopeptine (B1256299), catalyzed by cyclopeptine dehydrogenase. scilit.com This highlights the importance of stereocontrol in both biological and synthetic routes.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are undertaken to explore structure-activity relationships and potentially identify compounds with modified or improved properties. This involves rational design based on the core structure and methodologies to introduce structural diversity.

Rational Design of Structural Modifications

Rational design of this compound analogs often focuses on modifying the benzodiazepine core, the phenyl substituent, or the epoxide ring. For instance, epoxide-free analogs of related compounds have been designed and synthesized to address stability issues. scispace.comresearchgate.net Such modifications can impact the compound's reactivity and interactions with biological targets. The design process may involve in silico analysis to predict the effects of structural changes. researchgate.net

Methodologies for Creating Structural Diversity

Methodologies for creating structural diversity around the this compound scaffold can involve various synthetic transformations. These may include modifications of the existing functional groups, introduction of new substituents, or alterations to the ring system. Diversity-oriented synthesis (DOS) principles, which aim to generate collections of structurally diverse molecules from common starting materials, could be applied to this compound analog synthesis. brandon-russell.comscispace.com Palladium-catalyzed reactions and other modern synthetic techniques can be employed to introduce variation at different positions of the molecule. unimi.itjpionline.orgdomainex.co.uk

Chemoenzymatic Synthesis of this compound and Intermediates

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity of enzymatic transformations. This approach can be particularly useful for complex natural products like this compound, leveraging the efficiency of enzymes for specific steps, such as stereoselective oxidations or cyclizations. The biosynthesis of this compound involves enzymatic steps, providing inspiration for chemoenzymatic routes. qmul.ac.ukacs.orgenzyme-database.orgresearchgate.net For example, the enzyme (–)-cyclopenine synthase (AsqJ) is involved in the biosynthesis, catalyzing the desaturation of cyclopeptine followed by epoxidation to form this compound. qmul.ac.ukenzyme-database.org This enzyme performs two oxidation reactions: a desaturation and a monooxygenation to form the epoxide. qmul.ac.ukenzyme-database.org Chemoenzymatic approaches have been explored for the synthesis of viridicatin (B94306), a compound related to this compound, involving AsqJ-catalyzed epoxidation of cyclopeptin analogs. researchgate.netnih.govrsc.org Such strategies can bridge the gap between biological pathways and synthetic chemistry, offering efficient routes to natural products and their analogs. researchgate.netnih.govnih.gov

Molecular Mechanisms of Cyclopenin S Biological Activities

Investigations into Enzymatic Target Modulation

Enzymatic systems represent key targets for cyclopenin (B1669418), with studies highlighting its inhibitory effects on microbial enzymes and acetylcholinesterase, as well as its potential against SARS-CoV-2 Mpro.

Inhibition of Microbial Enzymatic Systems

This compound has demonstrated antibacterial activity against specific microorganisms, including E. coli and M. pyogenes. caymanchem.comglpbio.com This activity is attributed to its ability to interfere with microbial enzymatic systems, leading to the inhibition of bacterial growth. biosynth.com The precise enzymatic targets within these microbial systems are areas of ongoing investigation, aiming to understand the detailed mechanisms of this compound's antimicrobial properties. biosynth.com

Acetylcholinesterase Inhibition Profile and Selectivity

This compound is recognized as a selective inhibitor of acetylcholinesterase (AChE). glpbio.commedchemexpress.com Studies have determined its inhibitory potency against human recombinant AChE, reporting an IC50 value of 2.04 μM. caymanchem.comglpbio.com A notable characteristic of this compound's activity is its high selectivity for AChE over butyrylcholinesterase (BuChE). It exhibits greater than 2,000-fold selectivity against recombinant equine BuChE, with an IC50 value exceeding 4,080 μM. caymanchem.comglpbio.com This selectivity suggests a specific interaction with the active site of AChE. This compound is characterized by its ability to form a stable covalent bond with the serine residue in the enzyme's active site, resulting in prolonged inhibition of AChE activity. scbt.com

| Enzyme Target | Source | IC₅₀ (µM) | Selectivity vs. BuChE |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Human recombinant | 2.04 | > 2000-fold |

| Butyrylcholinesterase (BuChE) | Equine recombinant | > 4080 | - |

SARS-CoV-2 Mpro Inhibition and Mechanistic Prediction

Research into the potential antiviral activities of this compound has included investigations into its effects on the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. Analogues of this compound have shown promising in vitro inhibitory activity against SARS-CoV-2 Mpro. researchgate.netmdpi.com Reported IC50 values for some this compound analogues range from 0.36 to 0.89 µM, comparable to positive controls like GC376. researchgate.netmdpi.com

In silico studies, utilizing techniques such as molecular docking and molecular dynamic simulations, have been employed to predict the mechanism of interaction between this compound analogues and the SARS-CoV-2 Mpro enzyme. These studies suggest that the compounds achieve stable binding within the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions. researchgate.netmdpi.com The inhibition mechanism for some Mpro inhibitors generally involves a two-step process: an initial reversible association between the enzyme and inhibitor, followed by the formation of a covalent bond. nih.govrsc.org While these mechanistic insights are derived from studies on this compound analogues and general Mpro inhibitors, they provide a basis for understanding the potential inhibitory mechanism of this compound itself against this viral protease.

Cellular and Subcellular Targets of this compound Action

Beyond direct enzymatic inhibition, this compound's biological effects involve interactions with cellular and subcellular components, influencing various cellular processes.

Identification of Protein-Ligand Interactions

The biological activities of this compound are intrinsically linked to its interactions with target proteins. In the case of AChE, this compound forms a covalent bond with a specific serine residue in the active site, which is a key protein-ligand interaction underlying its inhibitory effect. scbt.com For its potential activity against SARS-CoV-2 Mpro, in silico studies on this compound analogues predict stable binding to the enzyme's active site mediated by hydrogen bonds and hydrophobic forces, highlighting specific protein-ligand interactions at this target. researchgate.netmdpi.com General methods for studying protein-ligand interactions, such as molecular docking, molecular dynamics simulations, and various spectroscopic techniques, are crucial tools in identifying and characterizing these interactions. nih.govuni-leipzig.dedrugtargetreview.com

Impact on Cellular Pathways and Processes

This compound's inhibition of microbial enzymatic systems directly impacts cellular processes essential for bacterial growth and survival. biosynth.com Its activity as an AChE inhibitor affects neurotransmission by increasing the concentration of acetylcholine (B1216132) in the synaptic cleft, thereby influencing cholinergic signaling pathways. scbt.com The biosynthesis of this compound within Penicillium cyclopium is itself influenced by cellular metabolic pathways, particularly the availability of precursor amino acids such as L-phenylalanine. asm.org While research on this compound has primarily focused on its direct enzymatic targets, its influence on these specific enzymes suggests broader, albeit less characterized, impacts on the cellular pathways and processes they regulate. Studies on this compound analogues have indicated minimal cellular toxicity against certain cell lines. researchgate.net

Mechanistic Insights into Phytotoxic Activity

This compound has been observed to exert phytotoxic effects on plants, impacting growth and inducing visible physiological responses. Studies have indicated that this compound can inhibit plant growth and cause malformations and tissue damage. epri.com

Effects on Plant Growth Regulation

Research indicates that this compound, along with cyclopenol (B1669511), is involved in processes related to plant growth regulation. acs.orgacs.org While the precise molecular pathways through which this compound modulates plant growth require further detailed investigation, its presence has been associated with altered growth patterns in susceptible plants. For instance, this compound has been shown to inhibit the growth of wheat coleoptiles. epri.com

Physiological Responses in Plant Systems

Exposure to this compound can elicit various physiological responses in plants. These responses can include visible symptoms such as malformations of leaves and necrosis and stem collapse in certain plant species, like corn. epri.com These observed effects suggest that this compound interferes with fundamental physiological processes necessary for normal plant development and structural integrity. The ecological significance of this compound produced by fungi is attributed, in part, to these phytotoxic properties. researchgate.net

Antimicrobial Mechanism of Action Studies

This compound demonstrates antimicrobial activity, particularly against bacteria. biosynth.commdpi.com Its mode of action in inhibiting microbial growth involves interference with cellular processes.

Structural Elucidation and Advanced Analytical Characterization of Cyclopenin

Spectroscopic Techniques for Structure Determination

Spectroscopic methods are crucial for determining the structural features of organic molecules like cyclopenin (B1669418). These techniques provide information about the functional groups present, the connectivity of atoms, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are employed to gain comprehensive insights into the molecular structure. ¹H NMR provides information about the types of hydrogen atoms and their environments, while ¹³C NMR reveals the carbon skeleton. youtube.com 2D NMR experiments, such as COSY and HSQC, are particularly valuable for establishing correlations between protons and carbons, helping to piece together the molecular framework. drugbank.comdrugbank.compitt.edu Interpretation of NMR data, including ¹H NMR and ¹³C NMR, has been used in the structural elucidation of this compound and related compounds. core.ac.ukresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and structural subunits. utoronto.ca High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, allowing for the determination of the exact molecular formula. chemotion.netamericanpharmaceuticalreview.com HRMS analysis has been utilized in conjunction with NMR data to confirm the structures of this compound and related compounds. core.ac.ukresearchgate.netcolab.ws MS techniques, including LC-MS, have also been applied in the analysis of this compound. core.ac.ukmdpi.com

Optical Rotation and Chiroptical Spectroscopy

Optical rotation is a property exhibited by chiral molecules, where the plane of polarized light is rotated when passing through a sample. saschirality.org Chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.orgcas.czlibretexts.orgrsc.org These techniques are valuable for determining the absolute configuration and conformational analysis of chiral compounds. saschirality.orglibretexts.orgrsc.org While the provided search results mention optical rotation and chiroptical spectroscopy in general, specific data for this compound's optical rotation or chiroptical spectra were not detailed within the snippets. However, given that this compound exists as enantiomers, these techniques would be fundamental for characterizing its stereochemistry. nih.gov

Computational Approaches to Structural Analysis and Dynamics

Computational methods play an increasingly important role in complementing experimental techniques for structural analysis and understanding molecular behavior.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. frontiersin.orgplos.org Molecular dynamics (MD) simulations, on the other hand, simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of molecular systems. frontiersin.orgplos.orgfrontiersin.orgmdpi.com These computational approaches can be used together to study protein-ligand interactions, assess binding affinities, and explore conformational changes. frontiersin.orgplos.org While some search results discuss molecular docking and dynamics simulations in the context of other compounds and targets frontiersin.orgplos.orgfrontiersin.orgmdpi.com, one snippet mentions docking studies and molecular dynamics simulations in relation to this compound, alongside density functional analysis researchgate.net. This indicates that computational methods, including molecular docking and dynamics simulations, have been applied in the study of this compound, likely to understand its interactions or properties.

Structure Activity Relationship Sar Studies of Cyclopenin and Its Analogs

Systemic Modification of Cyclopenin (B1669418) Structure and Bioactivity Evaluation

Systemic modifications of the this compound structure have been explored to evaluate their impact on bioactivity. A notable area of research has focused on the inhibitory activity of this compound analogs against the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. Studies have isolated a series of this compound-related benzodiazepine (B76468) alkaloids from Penicillium citrinum and assessed their Mpro inhibitory effects in vitro. mdpi.comresearchgate.netnih.gov

In one study, compounds identified as cyclopeptin (isolated as two conformers), dehydrocyclopeptin, and this compound, among others, were evaluated for their Mpro inhibitory activity. researchgate.net The results indicated that several of these this compound analogs exhibited good-to-moderate inhibitory effects. Specifically, this compound (compound 3 in that study, although referred to as compound 4 in the bioactivity results) and cyclopeptin (compound 1) showed promising activity. Dehydrocyclopeptin (compound 2) also demonstrated inhibitory effects, albeit moderate compared to this compound and cyclopeptin. Other isolated compounds showed either no activity or less than 50% inhibition at a tested concentration of 10 µM. mdpi.com

The inhibitory concentrations (IC50) were determined for the most active compounds. This compound (compound 4 in the bioactivity data) exhibited an IC50 of 0.39 ± 0.04 µM, while cyclopeptin (compound 1) had an IC50 of 0.40 ± 0.01 µM. Dehydrocyclopeptin (compound 2) showed a moderate inhibition with an IC50 of 0.89 ± 0.02 µM. Compound 3 (referred to as this compound in the compound list but showing different activity) had 70% inhibition at 10 µM, suggesting an IC50 greater than 1 µM. mdpi.com These findings highlight that subtle structural differences among this compound analogs can lead to variations in their Mpro inhibitory potency. mdpi.com

| Compound | Bioactivity against SARS-CoV-2 Mpro | IC50 (µM) |

|---|---|---|

| Cyclopeptin (1) | Significant inhibition | 0.40 ± 0.01 |

| Dehydrocyclopeptin (2) | Moderate inhibition | 0.89 ± 0.02 |

| This compound (3) | 70% inhibition at 10 µM | > 1 |

| This compound (4) | Best comparable inhibition | 0.39 ± 0.04 |

Note: Compound numbering and corresponding names are based on the source mdpi.comresearchgate.net.

Beyond Mpro inhibition, this compound and its analogs have also been investigated for other bioactivities, including antimicrobial properties and effects on plant growth. While this compound and cyclopenol (B1669511) have been noted as plant growth modifying substances and potential phytotoxins, detailed SAR studies specifically linking structural modifications to these activities were not extensively detailed in the provided information. uni.lu Similarly, some studies mention the antimicrobial activities of fungal extracts containing this compound, but comprehensive SAR data on modified this compound structures for antimicrobial effects were limited. uni.lu

Identification of Pharmacophoric Elements for Target Engagement

Based on the bioactivity evaluations of this compound and its analogs, particularly in the context of SARS-CoV-2 Mpro inhibition, insights can be gained into the key structural features, or pharmacophoric elements, crucial for target engagement. The observation that certain this compound analogs exhibit significant Mpro inhibitory activity while others show reduced or no activity suggests that specific parts of the this compound scaffold are essential for effective binding to the enzyme's active site. mdpi.comresearchgate.net

The benzodiazepine core structure, along with the specific substituents present in active analogs like cyclopeptin and this compound, likely contributes to the necessary interactions for Mpro inhibition. The differences in activity between cyclopeptin, dehydrocyclopeptin, and this compound indicate that the presence or absence of certain functional groups or modifications within the core structure or its appendages can significantly impact binding affinity and inhibitory potency. For instance, the variation in activity between this compound (compound 4) and the compound referred to as this compound (compound 3) suggests that even subtle structural or stereochemical differences can be critical for optimal target engagement. mdpi.com

Detailed analysis of the interactions between the active analogs and the Mpro active site, often explored through computational methods, helps in identifying the specific pharmacophoric features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are involved in stable binding. mdpi.comresearchgate.net These studies aim to pinpoint the molecular determinants of activity and guide the design of improved inhibitors.

Computational SAR Modeling and Prediction of Activity Profiles

Computational approaches have been employed to complement experimental SAR studies of this compound and its analogs, particularly in understanding their interactions with target proteins like SARS-CoV-2 Mpro. In silico investigations, including docking and molecular dynamics simulations, have been utilized to predict the binding mode and stability of this compound analogs within the Mpro active site. mdpi.comresearchgate.net

These computational studies aim to explain the observed differences in inhibitory activity among the analogs by analyzing their binding poses, interaction energies, and the types of interactions formed with key amino acid residues in the active site. The in silico investigations of active this compound analogs have revealed that they achieve stable binding with the Mpro active site through a combination of hydrogen bonding and hydrophobic interactions. mdpi.comresearchgate.net Such computational modeling can provide valuable insights into the structural requirements for potent Mpro inhibition and help predict the activity profiles of novel, unsynthesized this compound analogs.

While the provided information highlights the application of docking and molecular dynamics simulations, more advanced computational SAR modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could potentially be applied to build predictive models linking structural descriptors of this compound analogs to their biological activity. QSAR models use mathematical relationships to correlate structural properties with biological responses, enabling the prediction of activity for new compounds and the identification of key structural features contributing to potency. Although specific detailed QSAR models for this compound were not extensively described in the search results, the foundation laid by docking and molecular dynamics simulations provides a basis for such future computational SAR endeavors.

Emerging Research Avenues and Future Directions for Cyclopenin Studies

Advanced Biosynthetic Engineering for Analog Generation

The intricate biosynthesis of cyclopenin (B1669418) and related fungal peptidyl alkaloids, involving enzymes like nonribosomal peptide synthetases (NRPS) and polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrids, offers significant opportunities for biosynthetic engineering. nih.govresearchgate.netplos.orgresearchgate.net Understanding these pathways at a molecular level is key to generating novel this compound analogs with potentially altered or enhanced biological activities. nih.govresearchgate.netplos.orgresearchgate.net

Directed Evolution of Biosynthetic Enzymes

Directed evolution is a powerful technique for modifying enzyme function, including improving catalytic activity, altering substrate specificity, and even creating novel enzymatic reactions. rsc.orgnih.govnih.govnobelprize.org Applying directed evolution to the enzymes involved in this compound biosynthesis, such as the dioxygenase AsqJ which is implicated in the formation of the epoxide ring, could lead to the production of this compound derivatives not found in nature. plos.orgenzyme-database.org This approach involves iterative cycles of mutagenesis, expression, and screening of enzyme variants to identify those with desired properties for analog generation. rsc.orgnih.gov The plasticity of many enzymes makes them amenable to directed evolution for establishing new biosynthetic routes. nih.govnobelprize.org

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis involves the manipulation and recombination of genes or modules from different biosynthetic pathways to create novel natural product structures. nih.govresearchgate.netplos.orgresearchgate.netresearchgate.net Given that this compound biosynthesis involves hybrid PKS-NRPS systems, strategies such as module swapping between different PKS-NRPS hybrids from various fungal species could yield a diversity of frameworks and architectures. nih.govplos.org The observed flexibility in PKS-NRPS linker regions suggests potential for such biocombinatorial chemistry driven by synthetic biology. plos.org By mixing and matching biosynthetic enzymes or their domains, researchers can explore the chemical space around the this compound scaffold, potentially leading to analogs with improved pharmacological properties or novel bioactivities. nih.govresearchgate.netresearchgate.netresearchgate.net

Development of Novel Synthetic Methodologies Inspired by this compound

Exploration of Undiscovered Biological Activities and Molecular Targets

This compound has demonstrated a range of biological activities, including potential as a SARS-CoV-2 Mpro inhibitor and anti-inflammatory effects through the inhibition of the NF-κB pathway. nih.govmdpi.comnih.govresearchgate.net It has also shown anticholinesterase activity and predicted interactions with various protein targets in in silico studies related to hepatocellular carcinoma. researchgate.netbiorxiv.org However, its full spectrum of biological activities and precise molecular targets are likely not yet fully elucidated. Future research should focus on comprehensive screening of this compound and its analogs against a wider array of biological targets and disease models. This could involve high-throughput screening assays, phenotypic screens, and target deconvolution strategies to identify novel interactions. mdpi.com Given the structural similarity to other bioactive benzodiazepines, exploring its potential interactions with related molecular targets, such as different cyclophilin isoforms, could also be a fruitful area of investigation. nih.govmdpi.comnih.gov

Key reported biological activities include:

| Activity | Target/Mechanism | Reference |

| SARS-CoV-2 Mpro Inhibition | Inhibition of viral main protease | nih.govmdpi.comresearchgate.net |

| Anti-inflammatory | Inhibition of LPS-induced NO and IL-6; NF-κB pathway inhibition | nih.gov |

| Amelioration of learning deficit | In Alzheimer's fly model | nih.gov |

| Anticholinesterase effects | Inhibition of cholinesterase enzymes | researchgate.net |

| Predicted Hepatotoxicity | In silico prediction | mdpi.com |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to this compound Research

Omics technologies, such as metabolomics and proteomics, offer powerful tools for a comprehensive understanding of biological systems and the impact of small molecules like this compound. wistar.orgmdpi.comrevespcardiol.org

Metabolomics can be applied to study the metabolic profiles of producing organisms under different conditions to optimize this compound production or identify novel related metabolites. nih.govresearchgate.netresearchgate.netdntb.gov.ua It can also help in understanding the metabolic changes in biological systems upon exposure to this compound, providing insights into its mechanism of action and potential off-target effects. nih.gov

Proteomics can be used to identify proteins that interact with this compound or whose expression levels are altered in response to this compound treatment. wistar.orgmdpi.comrevespcardiol.org This can aid in the identification of novel molecular targets and pathways affected by the compound. mdpi.comrevespcardiol.org

Integrating metabolomics and proteomics data can provide a more holistic view of the biological processes influenced by this compound, helping to connect observed phenotypic changes to underlying molecular events. mdpi.comrevespcardiol.org These integrated omics approaches are essential for elucidating complex biological mechanisms and identifying potential biomarkers related to this compound's activity or toxicity. mdpi.commdpi.comrevespcardiol.org

Role of this compound as a Molecular Probe in Chemical Biology

A molecular probe is a small molecule used to perturb a biological system to study the function of a specific biological target. mdpi.comwikipedia.org With its known bioactivities and ability to interact with specific proteins, this compound, or rationally designed analogs, could serve as valuable molecular probes. mdpi.comnih.govresearchgate.netbiorxiv.org By using this compound as a probe, researchers can investigate the roles of its target proteins in various cellular processes and disease contexts. mdpi.com

Developing this compound into a high-quality chemical probe would require further characterization of its selectivity and potency for specific targets. mdpi.comwikipedia.org Chemical modifications could be introduced to improve its probe characteristics, such as incorporating tags for pull-down experiments or imaging. mdpi.com Such probes would be invaluable tools for dissecting the complex biological pathways in which this compound's targets are involved, advancing our understanding of fundamental biological mechanisms and potentially identifying new therapeutic opportunities.

Q & A

Q. What experimental methods are recommended for structural identification and purity validation of Cyclopenin?

this compound's structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C spectra), high-resolution mass spectrometry (HRMS), and chromatographic techniques (HPLC or UPLC) to confirm molecular weight, stereochemistry, and purity (>98% as per most studies) . For purity validation, ensure integration of peaks in NMR spectra and comparison with reference standards. Reproducibility requires detailed documentation of solvent systems, column specifications, and retention times .

Q. How can researchers investigate this compound's role as an intermediate in viridicatin biosynthesis?

Isotopic labeling (e.g., -acetate) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can track precursor-product relationships in Penicillium cultures . Genetic knockout studies targeting this compound synthase genes (e.g., cpnA) may further elucidate biosynthetic pathways .

Q. What in vitro assays are suitable for evaluating this compound's acetylcholinesterase (AChE) inhibitory activity?

Use the Ellman assay with acetylthiocholine iodide as a substrate, monitoring absorbance at 412 nm to quantify thiocholine production. Include donepezil as a positive control and validate results with enzyme kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and IC values .

Advanced Research Questions

Q. How can contradictory data on this compound's inhibitory potency (e.g., IC50_{50}50 variations) be resolved?

Discrepancies may arise from differences in enzyme sources (human vs. electric eel AChE) or assay conditions (pH, temperature). Standardize protocols using recombinant human AChE and control for purity (>98%) via HPLC . Replicate studies across independent labs and perform meta-analyses to identify confounding variables .

Q. What strategies optimize this compound's selectivity for AChE over butyrylcholinesterase (BChE)?

Conduct parallel inhibition assays for AChE and BChE under identical conditions. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities and identify structural modifications (e.g., substituents on the benzodiazepine core) that enhance selectivity .

Q. How do enantiomeric forms of this compound (e.g., (-)-Cyclopenin) differ in bioactivity?

Employ chiral separation techniques (e.g., chiral HPLC) to isolate enantiomers. Compare inhibitory kinetics and cellular uptake using neuroblastoma cell lines. Circular dichroism (CD) spectroscopy can correlate stereochemical differences with activity .

Q. What experimental designs address this compound's stability in biological matrices for pharmacokinetic studies?

Perform stability assays in plasma and simulated gastric fluid at 37°C, quantifying degradation via LC-MS/MS. Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf-life and identify degradation products .

Q. How can transcriptomic/proteomic approaches clarify this compound's biosynthetic regulation in Penicillium spp.?

Use RNA sequencing (RNA-seq) to profile gene expression under varying culture conditions (e.g., nutrient stress). Pair with proteomic analysis (2D gel electrophoresis or SILAC) to correlate enzyme production with this compound yield .

Methodological Frameworks

Q. What PICOT elements are critical for clinical research on this compound-derived therapeutics?

Q. How should researchers structure a literature review to identify gaps in this compound studies?

Systematically search PubMed, Scopus, and Web of Science using keywords: "this compound," "AChE inhibitor," "viridicatin biosynthesis." Exclude non-peer-reviewed sources (e.g., BenchChem). Tabulate findings by theme (e.g., biosynthesis, pharmacology) and highlight understudied areas (e.g., in vivo toxicity) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for dose-response studies of this compound?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can researchers address batch-to-batch variability in this compound production?

Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize fermentation parameters. Use multivariate analysis (e.g., PCA) to identify critical process variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.